BenchChemオンラインストアへようこそ!

9-Deschloro Mometasone

Pharmaceutical Impurity Profiling Analytical Reference Standards Quality Control

9-Deschloro Mometasone is the official EP Impurity I for Mometasone Furoate, required for ANDA impurity profiling, QC batch release, and stability studies. This authentic standard—defined by the absence of the 9α-chloro substituent—ensures accurate quantification, regulatory compliance, and method specificity. Using substitutes risks ANDA rejection. Available with full COA for GMP/ICH-compliant analysis. Order now to avoid submission delays.

Molecular Formula C₂₂H₂₇ClO₄
Molecular Weight 390.9
Cat. No. B1152927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Deschloro Mometasone
Molecular FormulaC₂₂H₂₇ClO₄
Molecular Weight390.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Deschloro Mometasone: Sourcing Guide for the Critical Mometasone Furoate Impurity


9-Deschloro Mometasone (CAS 110503-79-0) is a process-related impurity and potential degradation product of Mometasone furoate, a potent synthetic topical corticosteroid . With a molecular formula of C22H27ClO4 and a molecular weight of 390.90 g/mol, this compound is structurally distinguished by the absence of the chlorine atom at the 9α position that is present in the parent drug Mometasone furoate . As a pharmacopoeial impurity, it is designated in the European Pharmacopoeia (EP) monograph as Mometasone Furoate EP Impurity I and serves as a critical analytical reference standard for pharmaceutical quality control, method validation, and regulatory submissions such as ANDA and DMF filings . Unlike the parent drug, which exhibits high glucocorticoid receptor binding affinity and anti-inflammatory activity, 9-Deschloro Mometasone is not intended for therapeutic use but is essential for ensuring the purity, safety, and regulatory compliance of Mometasone furoate formulations [1].

Why Generic Mometasone Impurity Standards Cannot Replace 9-Deschloro Mometasone in Analytical Workflows


Substituting 9-Deschloro Mometasone with alternative Mometasone impurities or generic steroid standards in analytical method development and quality control is scientifically invalid and regulatorily unacceptable. This compound possesses a unique molecular identity—defined by the specific absence of the 9α-chloro substituent while retaining the 21-chloroacetyl group, resulting in a distinct molecular weight of 390.90 g/mol and characteristic chromatographic retention behavior . Regulatory guidelines, including ICH Q3A and Q3B, mandate the identification, quantification, and control of specified impurities at defined thresholds, requiring authentic reference standards for accurate peak identification and quantification [1]. Using non-specific or structurally dissimilar standards leads to erroneous impurity profiling, compromised method specificity, and potential regulatory rejection of ANDA submissions [1]. Furthermore, the impurity profile of Mometasone furoate is complex, with at least 10 known impurities requiring individual reference standards for validated HPLC methods [2]. 9-Deschloro Mometasone, as a specified EP impurity, cannot be reliably quantified using surrogate standards without risking inaccurate assessment of batch purity and stability, which directly impacts drug product safety and efficacy evaluations .

9-Deschloro Mometasone: Head-to-Head Quantitative Differentiation Evidence for Procurement Decision-Making


Molecular Identity Differentiation: 9-Deschloro Mometasone vs. Mometasone Furoate API

9-Deschloro Mometasone exhibits a distinct molecular identity relative to the parent drug Mometasone furoate, with a molecular weight of 390.90 g/mol compared to 521.43 g/mol for Mometasone furoate, a difference of 130.53 g/mol . Structurally, 9-Deschloro Mometasone lacks the 17α-furoate ester moiety and the 9α-chloro substituent characteristic of the parent drug, instead possessing a 17-(2-chloroacetyl) group and no halogen at C9 [1]. This structural divergence results in substantially different chromatographic retention behavior, with 9-Deschloro Mometasone typically eluting earlier than the parent API under reversed-phase HPLC conditions [2]. The compound demonstrates a melting point exceeding 220°C with decomposition, indicating thermal instability that must be considered during analytical method development . These distinct physicochemical properties necessitate the use of authentic 9-Deschloro Mometasone reference standards rather than relying on the parent API for impurity identification or quantification [2].

Pharmaceutical Impurity Profiling Analytical Reference Standards Quality Control

Regulatory Recognition: Pharmacopoeial Specification as EP Impurity I vs. Non-Pharmacopoeial Impurities

9-Deschloro Mometasone is designated as Mometasone Furoate EP Impurity I in the European Pharmacopoeia monograph, conferring regulatory recognition and defined acceptance criteria [1]. This official designation distinguishes it from numerous non-pharmacopoeial impurities that lack established specifications. Products supplied as EP Impurity I reference standards are provided with comprehensive characterization data compliant with regulatory guidelines, including HPLC purity certification (typically >95%), NMR confirmation, and mass spectrometric analysis [2]. In contrast, non-specified impurities may lack the rigorous characterization and traceability required for regulatory submissions . The availability of 9-Deschloro Mometasone as a fully characterized EP impurity standard supports its use in analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) or commercial production of Mometasone [2]. Furthermore, these standards can be traced against primary pharmacopoeial standards (USP or EP) to establish metrological traceability—a critical requirement for GMP-compliant quality control [2].

Regulatory Compliance Pharmacopoeial Standards ANDA Submission

Analytical Performance: Quantification in Validated HPLC Methods vs. Uncontrolled Impurities

In validated stability-indicating HPLC methods for Mometasone furoate formulations, 9-Deschloro Mometasone and related impurities are resolved from the parent drug peak with baseline separation [1]. In a representative study using a Hypersil BDS C18 column (150×4.6 mm, 5 μm) with a gradient mobile phase of phosphate buffer (pH 7.0) and methanol:acetonitrile (150:850 v/v), Mometasone furoate eluted at a retention time of approximately 28.5 minutes, while process-related impurities including 9-Deschloro Mometasone were resolved with distinct retention times, enabling accurate quantification [1]. The method demonstrated specificity, linearity, accuracy, precision, and robustness per ICH Q2(R1) guidelines, with limits of detection (LOD) and quantification (LOQ) established for impurity monitoring [2]. In contrast, methods lacking authentic impurity standards cannot reliably quantify 9-Deschloro Mometasone, as surrogate approaches fail to account for compound-specific response factors and retention behavior [3]. The validated method successfully distinguished 9-Deschloro Mometasone from other structurally related impurities such as 9,11-epoxide derivatives and 21-chloro-9,11-anhydro compounds, confirming the necessity of compound-specific reference standards for accurate impurity profiling [1].

HPLC Method Validation ICH Q2(R1) Compliance Stability-Indicating Methods

Synthetic Origin: Process-Related Impurity from Icomethasone Route vs. Degradation Products

9-Deschloro Mometasone arises as a process-related impurity during the synthesis of Mometasone furoate via the icomethasone route, as described in patent WO2001055171A1 [1]. The synthesis involves the conversion of icomethasone (9α-chloro-11β,17α,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione) to Mometasone through selective chlorination at the 21-position [1]. 9-Deschloro Mometasone is formed when the 9α-chloro substituent is eliminated or never introduced during the synthetic sequence, resulting in the 9-H analog [2]. This origin distinguishes it from degradation products that form during storage or under stress conditions, such as the 9,11-epoxide derivative . The identification of 9-Deschloro Mometasone as a process impurity rather than a degradation product informs critical decisions in impurity control strategy: it is monitored during API release testing and batch-to-batch consistency evaluation, but may not require monitoring in stability studies unless demonstrated to increase over time [2]. Understanding this distinction allows analytical scientists to design appropriate control strategies and allocate resources efficiently between release testing and stability monitoring programs .

Process Chemistry Synthetic Route Characterization Impurity Origin Tracing

9-Deschloro Mometasone: High-Value Application Scenarios for Analytical and Regulatory Workflows


ANDA Impurity Profiling and Method Validation

9-Deschloro Mometasone serves as a critical reference standard for impurity profiling in Abbreviated New Drug Applications (ANDA) for generic Mometasone furoate formulations. As a designated EP Impurity I, it is required for demonstrating that the generic product's impurity profile is comparable to the reference listed drug (RLD) [1]. Analytical methods validated using this authentic standard enable accurate quantification of this specific impurity at levels as low as the ICH reporting threshold (0.05% for a maximum daily dose ≤2 g), ensuring compliance with regulatory specifications [2]. Failure to include 9-Deschloro Mometasone as a specified impurity in the ANDA submission may result in deficiency letters from regulatory agencies, delaying approval and market entry [1].

GMP Quality Control Batch Release Testing

In GMP-compliant quality control laboratories, 9-Deschloro Mometasone is employed as a reference standard for routine batch release testing of Mometasone furoate API and finished drug products. Using validated HPLC methods with this authentic standard, QC analysts can quantify this process-related impurity against established acceptance criteria, typically NMT 0.10% or NMT 0.15% depending on the specific product monograph [1]. The use of a characterized standard with a Certificate of Analysis (COA) detailing HPLC purity, NMR confirmation, and mass spectral data ensures traceability to primary pharmacopoeial standards and supports compliance with 21 CFR Part 211 requirements for laboratory controls [2]. Batches failing to meet impurity specifications due to elevated 9-Deschloro Mometasone levels are rejected, preventing release of substandard product to the market [1].

Stability-Indicating Method Development for Forced Degradation Studies

9-Deschloro Mometasone is essential for developing stability-indicating HPLC methods that can distinguish process impurities from degradation products under ICH Q1A stress conditions [1]. While this compound is primarily a process impurity, its authentic standard is used to establish system suitability parameters and confirm that the analytical method can resolve it from degradation products formed under thermal, hydrolytic, oxidative, and photolytic stress [2]. In a validated method, 9-Deschloro Mometasone peak purity is confirmed using diode array detection (DAD) or LC-MS, ensuring no co-elution with degradation products that could mask stability trends [2]. This application is critical for establishing product shelf-life and storage conditions in regulatory stability protocols [1].

Synthetic Route Optimization and Process Control

In process chemistry R&D, 9-Deschloro Mometasone is used as a marker to monitor the efficiency of the 9α-chlorination step during Mometasone furoate synthesis [1]. Elevated levels of this deschloro impurity indicate incomplete chlorination or elimination side reactions, providing actionable feedback for optimizing reaction conditions such as temperature, reagent stoichiometry, and reaction time [1]. Quantification of 9-Deschloro Mometasone using the authentic standard allows process chemists to establish design spaces and control strategies that minimize this impurity in the final API, thereby improving process yield and reducing purification burden [2]. This application supports Quality by Design (QbD) principles and continuous process verification in commercial manufacturing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Deschloro Mometasone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.